Cas no 82508-33-6 (Methyl pseudolarate A)
Methyl pseudolarate A structure
Product Name:Methyl pseudolarate A
CAS No:82508-33-6
MF:C23H30O6
MW:402.480707645416
CID:837369
PubChem ID:91885219
Update Time:2025-10-05
Methyl pseudolarate A Chemical and Physical Properties
Names and Identifiers
-
- Methyl pseudolarate A
- Methyl (2E,4E)-5-[(1R,7S,8S,9R)-7-acetoxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.0<sup>1,7</sup>]tridec-3-en-9-yl]-2-methyl-2,4-pentadienoate
- [ "" ]
- 1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv. (ZCI)
- 2,4-Pentadienoic acid, 5-[4a-(acetyloxy)-3,4,4a,5,6,9-hexahydro-3,7-dimethyl-1-oxo-1H-4,9a-ethanocyclohepta[c]pyran-3-yl]-2-methyl-, methyl ester, [3α(2E,4E),4α,4aα,9aα]- (ZCI)
- Methyl (2E,4E)-5-((3R,4S,4aS,9aR)-4a-acetoxy-3,7-dimethyl-1-oxo-3,4,4a,5,6,9-hexahydro-1H-4,9a-ethanocyclohepta[c]pyran-3-yl)-2-methylpenta-2,4-dienoate
- methyl (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate
- FS-9072
- 82508-33-6
- HY-N3268
- CS-0023750
- AKOS040762053
- 2,4-Pentadienoic acid, 5-[4a-(acetyloxy)-3,4,4a,5,6,9-hexahydro-3,7-dimethyl-1-oxo-1H-4,9a-ethanocyclohepta[c]pyran-3-yl]-2-methyl-, methyl ester, [3(2E,4E),4,4a,9a]-; 1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.
-
- Inchi: 1S/C23H30O6/c1-15-8-12-22-13-10-18(23(22,14-9-15)28-17(3)24)21(4,29-20(22)26)11-6-7-16(2)19(25)27-5/h6-8,11,18H,9-10,12-14H2,1-5H3/b11-6+,16-7+/t18-,21+,22+,23-/m0/s1
- InChI Key: BLWMRHVRTCANOX-CNKWFCIJSA-N
- SMILES: O([C@]12CCC(C)=CC[C@@]31CC[C@H]2[C@@](C)(/C=C/C=C(\C)/C(=O)OC)OC3=O)C(=O)C
Computed Properties
- Exact Mass: 402.20400
- Monoisotopic Mass: 402.20423867g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 821
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.831
- Topological Polar Surface Area: 78.9Ų
Experimental Properties
- Color/Form: Oil
- Density: 1.2±0.1 g/cm3
- Boiling Point: 528.8±50.0 °C at 760 mmHg
- Flash Point: 228.0±30.2 °C
- PSA: 78.90000
- LogP: 3.80590
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
Methyl pseudolarate A Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Methyl pseudolarate A Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M45300-5mg |
Methyl (2E,4E)-5-[(1R,7S,8S,9R)-7-acetoxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methyl-2,4-pentadienoate |
82508-33-6 | 5mg |
¥4418.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN4553-5 mg |
Methyl pseudolarate A |
82508-33-6 | 98% | 5mg |
¥ 4,280 | 2023-07-10 | |
| TargetMol Chemicals | TN4553-1 mL * 10 mM (in DMSO) |
Methyl pseudolarate A |
82508-33-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-15 | |
| TargetMol Chemicals | TN4553-5mg |
Methyl pseudolarate A |
82508-33-6 | 5mg |
¥ 4280 | 2024-07-19 | ||
| A2B Chem LLC | AH54365-5mg |
Methyl pseudolarate A |
82508-33-6 | ≥98% | 5mg |
$510.00 | 2024-04-19 | |
| A2B Chem LLC | AH54365-10mg |
Methyl pseudolarate A |
82508-33-6 | ≥98% | 10mg |
$844.00 | 2024-04-19 | |
| A2B Chem LLC | AH54365-20mg |
Methyl pseudolarate A |
82508-33-6 | ≥98% | 20mg |
$1644.00 | 2024-04-19 | |
| TargetMol Chemicals | TN4553-1 ml * 10 mm |
Methyl pseudolarate A |
82508-33-6 | 1 ml * 10 mm |
¥ 4380 | 2024-07-19 |
Methyl pseudolarate A Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
82508-33-6 (Methyl pseudolarate A) Related Products
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